Ethyl 3,4-dihydroxybenzimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,4-dihydroxybenzoate (EDHB) is a plant phenolic compound . It is also known as protocatechuic acid and is present in plant foods such as olives, roselle, du-zhong, and white grape wine . This compound has antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity, as well as anti-ulcer activity .

Molecular Structure Analysis

The molecular formula of Ethyl 3,4-dihydroxybenzoate is C9H10O4 . Its molecular weight is 182.1733 . The IUPAC Standard InChI is InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3,4-dihydroxybenzimidate are not available, it has been studied for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .Physical And Chemical Properties Analysis

EDHB is a solid at 20 degrees Celsius . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol and methanol .Scientific Research Applications

Anticancer Activities

Ethyl 3,4-dihydroxybenzimidate derivatives have shown promising results in cancer research. For instance, novel hydrazide-hydrazones derived from ethyl paraben were synthesized and exhibited notable anticancer activity against liver cancer cell lines, showing potential as anticancer agents (Han et al., 2020).

Enzyme Inhibition and Iron Chelation

Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases, which are crucial for collagen maturation and oxygen sensing. Its ability to chelate enzyme-bound iron was found to effectively induce iron deficiency in cells, influencing iron regulatory proteins (Wang et al., 2002).

Antimicrobial and Antioxidant Properties

Compounds derived from ethyl 3,4-dihydroxybenzoate, such as dihydroxybenzoic acid and dihydroxybenzaldehyde, isolated from plant sources like the fern Trichomanes chinense L., have demonstrated significant antimicrobial and antioxidant activities (Syafni et al., 2012).

Role in Apoptosis and Autophagy in Cancer Cells

The ethyl ester of protocatechuic acid, ethyl-3,4-dihydroxybenzoate, has been researched for its effect on apoptosis and autophagy in cancer cells, such as in esophageal squamous cell carcinoma. It was observed to induce apoptosis and autophagy, mediated through the up-regulation of specific genes and proteins (Han et al., 2014).

Synthesis and Industrial Applications

The synthesis process of ethyl 3,4-dihydroxybenzoate, starting from 4-methylcatechol through oxidation and esterification, was explored for its potential industrial application. This method aimed to enhance yield and reduce production costs (Kun-lin, 2013).

Hydroxyl Radical Scavenging

Ethyl gallate and related compounds, including ethyl 3,4-dihydroxybenzoate, were evaluated for their hydroxyl radical scavenging properties. This research has implications for understanding the molecular mechanisms of these compounds and their potential use as preservatives (Hall et al., 1996).

Safety And Hazards

properties

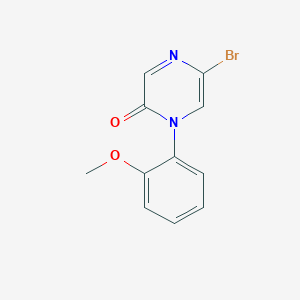

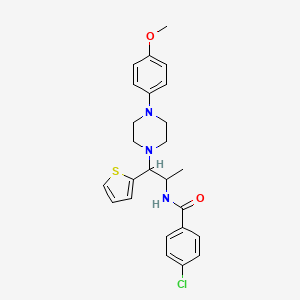

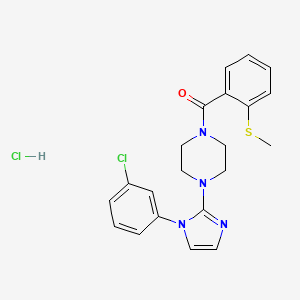

IUPAC Name |

ethyl 3,4-dihydroxybenzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQINXQATAXZPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

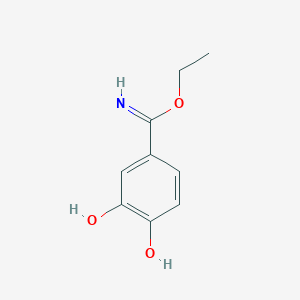

Product Name |

Ethyl 3,4-dihydroxybenzoimidate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)

![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)